molecular formula C17H15ClSi B14706968 CID 71349718 CAS No. 18142-87-5

CID 71349718

Katalognummer: B14706968
CAS-Nummer: 18142-87-5
Molekulargewicht: 282.8 g/mol
InChI-Schlüssel: ORCSNVQRVGLICV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “CID 71349718” is a chemical entity registered in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 71349718 would likely involve scalable chemical processes, ensuring high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

CID 71349718 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

CID 71349718 has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new chemical entities.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, such as drug development or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals, materials science, and nanotechnology.

Wirkmechanismus

The mechanism of action of CID 71349718 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 71349718 include other chemical entities with comparable structures or functional groups. These may include:

    CID 12345678: Known for its similar reactivity and applications in organic synthesis.

    CID 87654321: Investigated for its biological activity and potential therapeutic uses.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its uniqueness is highlighted by its ability to undergo specific chemical reactions and its diverse applications in various scientific fields.

Eigenschaften

CAS-Nummer

18142-87-5

Molekularformel

C17H15ClSi

Molekulargewicht

282.8 g/mol

InChI

InChI=1S/C17H15ClSi/c18-13-19-17(11-4-1-5-12-17)16-10-6-8-14-7-2-3-9-15(14)16/h1-11H,12-13H2

InChI-Schlüssel

ORCSNVQRVGLICV-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC=CC1(C2=CC=CC3=CC=CC=C32)[Si]CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.